Cas no 96-26-4 (Dihydroxyacetone)

Dihydroxyacetone is a colorless liquid precursor used to create a stable, sun-kissed skin tone via the Maillard reaction. It exhibits high reactivity and stability in solution, offering efficient and consistent results for cosmetic applications. Its effectiveness and versatility make it an essential component in many self-tanning products.
Dihydroxyacetone structure
Dihydroxyacetone structure
Product name:Dihydroxyacetone
CAS No:96-26-4
MF:C3H6O3
MW:90.0779414176941
MDL:MFCD00004670
CID:34846
PubChem ID:670

Dihydroxyacetone Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dihydroxyacetone
    • Dihydroxyacetone
    • 1,3-dihydroxypropan-2-one
    • DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
    • 1,3-Dihydroxy-2-propanone
    • DHA
    • Glycerone
    • NSC 24343
    • Chromelin
    • Viticolor
    • Triulose
    • Soleal
    • Oxatone
    • Dihyxal
    • Oxantin
    • Otan
    • 2-Propanone, 1,3-dihydroxy-
    • 1,3-Dihydroxypropanone
    • 1,3-Dihydroxydimethyl ketone
    • Ketochromin
    • Bis(hydroxymethyl) ketone
    • dihydroxy-acetone
    • 2-Propanone, 1,3-dihydroxy
    • Dihydroxyacetone [USP]
    • O10DDW6JOO
    • RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • Vitad
    • 1,3-Dihydroxy-2-propanone (ACI)
    • 2-Oxopropane-1,3-diol
    • MeSH ID: D004098
    • α,α′-Dihydroxyacetone
    • S12381
    • HY-Y0335
    • DIHYDROXYACETONE [INCI]
    • J-503909
    • DIHYDROXYACETONE [USP MONOGRAPH]
    • DIHYDROXYACETONE [MI]
    • 4-01-00-04119 (Beilstein Handbook Reference)
    • Dihydroxyacetone (USP)
    • DIHYDROXYACETONE [USP-RS]
    • CHEMBL1229937
    • DIHYDROXY ACETONE
    • EC 202-494-5
    • DIHYDROXYACETONE (USP-RS)
    • NS00004299
    • 1,3 Dihydroxy 2 Propanone
    • 1.3-dihydroxyacetone
    • Dihydroxypropanone
    • AKOS005259385
    • 96-26-4
    • DTXCID405072
    • EN300-121747
    • Chromelin (TN)
    • F0001-2767
    • AI3-24477
    • MFCD00004670
    • Protosol
    • Aliphatic ketone
    • alpha,alpha'-dihydroxyacetone
    • DB01775
    • UNII-O10DDW6JOO
    • D07841
    • EINECS 202-494-5
    • 2-Propanone,3-dihydroxy-
    • 1,3-propanediol-2-one
    • CS-W019614
    • CHEBI:16016
    • BRN 1740268
    • Z1255442144
    • FT-0649652
    • DIHYDROXYACETONE (MART.)
    • Q409618
    • NSC-24343
    • 1,3-dihydroxy-acetone
    • NSC24343
    • GS-3764
    • bmse000144
    • DIHYDROXYACETONE [FHFI]
    • FEMA NO. 4033
    • C00184
    • 1, 3-dihydroxypropan-2-one
    • Vitadye
    • SB83769
    • HSDB 7513
    • A845572
    • DIHYDROXYACETONE [WHO-DD]
    • 1,3-Dihydroxyaceton
    • DTXSID0025072
    • DIHYDROXYACETONE (USP MONOGRAPH)
    • 08CB5E10-C843-45EE-8556-4313C8E0BEA2
    • Q-101302
    • DIHYDROXYACETONE [VANDF]
    • SY038299
    • 1,3-Dihydroxyacetone (DHA)
    • a,a'-Dihydroxyacetone
    • D5818
    • DIHYDROXYACETONE [HSDB]
    • CCRIS 4899
    • 1,3-dihyroxy-acetone
    • DIHYDROXYACETONE [MART.]
    • InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
    • DA-69392
    • BRD-K18637542-001-01-7
    • MDL: MFCD00004670
    • Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
    • InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • SMILES: O=C(CO)CO
    • BRN: 1740268

Computed Properties

  • Exact Mass: 90.03170
  • Monoisotopic Mass: 90.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 44
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • XLogP3: -1.4
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: White powdery crystals with sweet taste
  • Density: 1.1385 (rough estimate)
  • Melting Point: 75-80 ºC
  • Boiling Point: 213.7°C at 760 mmHg
  • Flash Point: 97.3°C
  • Refractive Index: 1.4540 (estimate)
  • Water Partition Coefficient: >250 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Hygroscopic.
  • PSA: 57.53000
  • LogP: -1.45990
  • FEMA: 4033
  • Solubility: Soluble in water, ethanol, ether, acetone and other organic solvents

Dihydroxyacetone Security Information

Dihydroxyacetone Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Dihydroxyacetone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP297-5g
Dihydroxyacetone
96-26-4 99%
5g
¥63.0 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 >97.0%(GC)
25g
¥495.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065272-25g
1,3-Dihydroxyacetone
96-26-4 97%
25g
¥39 2023-02-17
Enamine
EN300-121747-1.0g
1,3-dihydroxypropan-2-one
96-26-4 95%
1.0g
$24.0 2023-07-10
Enamine
EN300-121747-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%
2.5g
$25.0 2023-07-10
MedChemExpress
HY-Y0335-10mM*1mLinDMSO
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
Life Chemicals
F0001-2767-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%+
2.5g
$40.0 2023-09-07
MedChemExpress
HY-Y0335-500mg
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
500mg
¥500 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-5G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
5G
¥200.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
25G
¥495.0 2022-06-10

Dihydroxyacetone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Bismuth oxide (Bi2O3) ,  Chloroplatinic acid Solvents: Water ;  24 h
Reference
Photocatalytic production of 1,3-dihydroxyacetone
, Germany, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Fermentative production of dihydroxyacetone
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  18 h, 80 °C
Reference
An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone
Ulgheri, Fausta; Spanu, Pietro, ChemistrySelect, 2018, 3(41), 11569-11572

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran ,  Water ;  48 h, pH 7, 30 °C
Reference
Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis
Desmons, Sarah ; Grayson-Steel, Katie; Nunez-Dallos, Nelson; Vendier, Laure; Hurtado, John ; et al, Journal of the American Chemical Society, 2021, 143(39), 16274-16283

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  4 h, 23 °C
Reference
Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone
Painter, Ron M.; Pearson, David M.; Waymouth, Robert M., Angewandte Chemie, 2010, 49(49), 9456-9459

Synthetic Circuit 7

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Reference
The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst
Wang, Jianli; Zhang, Miao; Zheng, Zhi; Yu, Fengwen; Ji, Jianbing, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238

Synthetic Circuit 9

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Circuit 10

Reaction Conditions
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Reference
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Reference
Preparation of 1,3-dihydroxyacetone
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Water Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ;  85 °C
Reference
Efficient Ketose Production by a Hydroxyapatite Catalyst in a Continuous Flow Module
Usami, Kaho; Xiao, Kejing; Okamoto, Akimitsu, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3372-3377

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Tempo ,  Cu2+ (AlO(OH)-supported) Solvents: Acetonitrile ,  Water ;  12 h, 60 °C
Reference
Process for the preparation of ketol compounds
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Amberlyst 15 ;  10 min, 30 °C
Reference
A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol
Hong, Xi; Lira, Carl T.; Miller, Dennis J., AIChE Annual Meeting, 2011, 641,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) ,  Sodium chloride ,  Polystyrene
Reference
Preparation of 1,3-dihydroxyacetone from formaldehyde
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Reference
Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design
Zheng, Zhi; Luo, Min; Yu, Jianer; Wang, Jianli; Ji, Jianbing, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid ,  Chloroplatinic acid Solvents: Water ;  2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol
, Germany, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Intensifying the conversion of glycerol to dihydroxyacetone by Acetobacter suboxydans
Sattler, K., Zeitschrift fuer Allgemeine Mikrobiologie, 1965, 5(2), 136-46

Synthetic Circuit 19

Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Circuit 20

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Methanol Solvents: Water ;  30 min, pH 8 - 9, 4 °C; 3 d, rt
Reference
Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate
Sagi, Vasudeva Naidu; Punna, Venkateshwarlu; Hu, Fang; Meher, Geeta; Krishnamurthy, Ramanarayanan, Journal of the American Chemical Society, 2012, 134(7), 3577-3589

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  18 h, rt
Reference
Method for the selective oxidation of glycerol to dihydroxyacetone
, World Intellectual Property Organization, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Dehydrogenase, glycerol Solvents: Water ;  60 min, pH 10, 25 °C
Reference
Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone
Zheng, Muqing; Zhang, Songping, Biocatalysis and Biotransformation, 2011, 29(6), 278-287

Synthetic Circuit 24

Reaction Conditions
Reference
Studies on aerobic fermentation. IV. Fermentative production of dihydroxyacetone by Acetobacter suboxydans ATCC 621
Yamada, Shigeki; Nabe, Koichi; Izuo, Nobuhiko; Wada, Mitsuru; Chibata, Ichiro, Journal of Fermentation Technology, 1979, 57(3), 215-20

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Diethylene glycol diethyl ether ,  Triethylamine ,  Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Reference
Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde
, Germany, , ,

Dihydroxyacetone Raw materials

Dihydroxyacetone Preparation Products

Dihydroxyacetone Related Literature

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